molecular formula C11H14N6O B5736674 2-(5-amino-1H-tetrazol-1-yl)-N-(4-ethylphenyl)acetamide

2-(5-amino-1H-tetrazol-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B5736674
M. Wt: 246.27 g/mol
InChI Key: WDVODBJCRFEXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1H-tetrazol-1-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(5-amino-1H-tetrazol-1-yl)-N-(4-ethylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been studied for its potential use in the synthesis of new materials, as it has been shown to have unique properties that make it suitable for use in various applications. In biochemistry, this compound has been investigated for its potential use as a tool for studying protein-protein interactions, as it has been shown to bind to specific proteins and modulate their activity.

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N-(4-ethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. This compound has been shown to bind to specific proteins and modulate their activity, which may explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it has been shown to have unique properties that make it suitable for use in various applications. This compound has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as an anti-cancer agent. It has also been shown to bind to specific proteins and modulate their activity, which may have implications for the development of new drugs or therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-amino-1H-tetrazol-1-yl)-N-(4-ethylphenyl)acetamide in lab experiments is its unique properties, which make it suitable for use in various applications. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(5-amino-1H-tetrazol-1-yl)-N-(4-ethylphenyl)acetamide. One potential direction is to investigate its potential use as an anti-cancer agent in vivo, as it has only been studied in vitro so far. Another potential direction is to investigate its potential use in the synthesis of new materials, as it has unique properties that make it suitable for use in various applications. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may have implications for the development of new drugs or therapies.

Synthesis Methods

The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N-(4-ethylphenyl)acetamide involves the reaction of 4-ethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with sodium azide. The product obtained is then reacted with copper sulfate to yield the final compound.

Properties

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-2-8-3-5-9(6-4-8)13-10(18)7-17-11(12)14-15-16-17/h3-6H,2,7H2,1H3,(H,13,18)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVODBJCRFEXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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